N-Acetylglycyl-L-leucine

Description

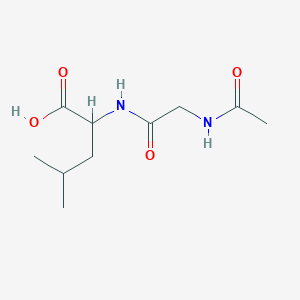

Structure

2D Structure

3D Structure

Properties

CAS No. |

180923-15-3 |

|---|---|

Molecular Formula |

C10H18N2O4 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-[(2-acetamidoacetyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C10H18N2O4/c1-6(2)4-8(10(15)16)12-9(14)5-11-7(3)13/h6,8H,4-5H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) |

InChI Key |

QXMNNNAFUOZTQZ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |

Pictograms |

Irritant |

Synonyms |

Leucine, N-(N-acetylglycyl)- (9CI) |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for N-Acetylglycyl-L-leucine

Spectroscopic methods are indispensable for elucidating the intricate structural features of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information, enabling a thorough molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a complete picture of the molecule's connectivity and spatial arrangement can be assembled. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number and environment of all hydrogen atoms in the molecule. Key expected resonances would include those for the acetyl methyl protons, the glycine (B1666218) α-protons, the leucine (B10760876) α-proton, and the protons of the leucine side chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Distinct signals are expected for the carbonyl carbons of the acetyl group, the peptide bond, and the carboxylic acid, as well as for the α-carbons of both amino acid residues and the carbons of the leucine side chain. chemicalbook.comchemicalbook.com

Conformational Studies: While standard NMR provides the covalent structure, more advanced NMR techniques, often performed at low temperatures to slow down conformational exchange, can offer insights into the molecule's preferred conformations in solution. nih.gov For peptides, the analysis of NOEs can reveal through-space proximities between protons, helping to define the three-dimensional structure. The flexibility of the peptide backbone, however, can lead to a mixture of conformers in solution, making a single definitive conformation difficult to establish. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Note: These are predicted values based on typical chemical shifts for similar structures and may vary slightly from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~1.8-2.0 | ~22-24 |

| Acetyl C=O | - | ~170-172 |

| Glycine α-CH₂ | ~3.7-3.9 | ~41-43 |

| Peptide C=O | - | ~168-170 |

| Leucine α-CH | ~4.1-4.3 | ~51-53 |

| Leucine β-CH₂ | ~1.4-1.7 | ~40-42 |

| Leucine γ-CH | ~1.5-1.8 | ~24-26 |

| Leucine δ-CH₃ | ~0.8-0.9 | ~21-23 |

| Carboxyl COOH | ~12-13 | ~173-175 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These methods are highly effective for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:

N-H stretching: A broad band typically in the region of 3300-3500 cm⁻¹, indicative of the amide N-H group.

O-H stretching: A very broad absorption from 2500-3300 cm⁻¹ due to the carboxylic acid O-H group.

C-H stretching: Absorptions around 2850-3000 cm⁻¹ from the aliphatic C-H bonds.

C=O stretching: Strong, sharp absorptions for the amide I band (peptide carbonyl) and the acetyl carbonyl, typically around 1630-1680 cm⁻¹, and the carboxylic acid carbonyl around 1700-1730 cm⁻¹.

N-H bending: The amide II band, usually found around 1510-1570 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability. For this compound, Raman spectra would be particularly useful for observing vibrations of the carbon backbone and symmetric stretching modes that may be weak in the IR spectrum. chemicalbook.comsbfisica.org.br

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3500 |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 |

| C=O Stretch (Amide I) | Peptide and Acetyl | 1630 - 1680 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound with high accuracy and for obtaining structural information through fragmentation analysis. nist.gov

Molecular Mass Determination: Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. High-resolution mass spectrometry can determine the molecular mass with enough accuracy to confirm the elemental composition (C₁₀H₁₈N₂O₄).

Fragmentation Pathway Analysis (ESI-MS/MS): Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., [M+H]⁺) followed by collision-induced dissociation (CID) to generate fragment ions. The fragmentation of peptides is well-characterized and typically occurs along the peptide backbone, producing b- and y-type ions. wiley-vch.de For this compound, cleavage of the peptide bond would be a primary fragmentation pathway, yielding ions that can confirm the amino acid sequence. researchgate.netnih.gov Loss of the acetyl group and side-chain fragmentation from the leucine residue are also expected. researchgate.net

Table 3: Expected Key Fragment Ions in ESI-MS/MS of this compound ([M+H]⁺)

| Ion Type | Fragment Structure | Expected m/z |

| Precursor Ion | [this compound + H]⁺ | 231.13 |

| b₁ | [N-Acetylglycine - OH]⁺ | 86.04 |

| y₁ | [L-leucine + H]⁺ | 132.10 |

| a₁ | [b₁ - CO]⁺ | 58.05 |

X-ray Diffraction Analysis for Crystalline States and Absolute Configuration

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. For this compound, single-crystal XRD could provide precise bond lengths, bond angles, and torsional angles. This technique would also unequivocally establish the absolute configuration of the chiral center in the L-leucine residue as (S), assuming a suitable crystal is obtained. youtube.com

Chromatographic Separations for Purity Assessment and Isomeric Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of peptides and related compounds. google.com

Analytical HPLC: Reversed-phase HPLC (RP-HPLC) is commonly employed for assessing the purity of this compound. insights.bio In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid. The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration. This allows for the quantification of the main compound and any impurities. jocpr.comnih.gov

Preparative HPLC: The same principles of analytical HPLC can be scaled up for preparative separations to purify larger quantities of this compound. This is crucial for obtaining a highly pure compound for further studies or applications.

Isomeric Analysis: HPLC with a chiral stationary phase can be used to separate the L-leucine containing dipeptide from its D-leucine diastereomer, which is important for ensuring stereochemical purity.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful and sensitive analytical technique for the quantification of dipeptides like this compound in complex biological matrices. nih.govmdpi.com This method offers significant advantages in terms of speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). waters.com The UPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher peak capacities, crucial for resolving analytes from interfering matrix components. waters.com

For the analysis of polar compounds such as dipeptides, reversed-phase chromatography is commonly employed. nih.gov To enhance retention and improve peak shape, derivatization of the analyte's primary and secondary amines is a common strategy. nih.govmdpi.com A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with amine groups to increase the hydrophobicity of the dipeptide, leading to better chromatographic retention and increased sensitivity. nih.govmdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a typical ionization source used for dipeptides, often operated in positive ion mode. nih.govnih.gov The tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). nih.gov In this mode, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the derivatized or underivatized dipeptide), which is then fragmented in the collision cell. The second quadrupole (Q3) is set to monitor a specific fragment ion characteristic of the analyte. This precursor-to-fragment transition is highly specific, minimizing background noise and allowing for quantification at very low levels. sciex.comresearchgate.net The sensitivity of this method can reach the femtomole (fmol) level. mdpi.com

Below is a table summarizing typical UPLC-MS/MS parameters for the analysis of dipeptides.

| Parameter | Typical Setting/Value | Purpose |

| UPLC System | ||

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) | Separation of analytes based on hydrophobicity. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. sciex.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for gradient elution. sciex.com |

| Flow Rate | 0.5 - 0.7 mL/min | Optimized for small particle size columns. nih.govsciex.com |

| Injection Volume | 1 - 20 µL | Volume of sample introduced into the system. sciex.comlcms.cz |

| MS/MS System | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions from the liquid eluent. nih.gov |

| Capillary Voltage | ~3.2 kV | Potential applied to the ESI needle to facilitate ionization. nih.gov |

| Desolvation Temp. | ~450 °C | Aids in solvent evaporation and ion desolvation. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Collision Gas | Argon | Used to induce fragmentation of the precursor ion in the collision cell. nih.gov |

Conformational Analysis and Dynamics of this compound

Experimental and Theoretical Approaches to Dipeptide Conformation

The three-dimensional structure of a dipeptide like this compound is not static but exists as an ensemble of interconverting conformers. The conformational landscape is primarily defined by the rotational freedom around the single bonds of the peptide backbone. acs.org These rotations are described by the Ramachandran dihedral angles: phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). acs.orgnih.gov

Both experimental and theoretical methods are employed to elucidate the preferred conformations of dipeptides. Experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy provide valuable data on the solid-state or solution-phase structures. researchgate.netnih.govnih.gov However, these methods often provide an averaged picture of the conformational ensemble. Gas-phase experiments can isolate the intrinsic conformational preferences of the molecule, free from solvent or crystal packing effects. researchgate.net

Theoretical approaches, particularly quantum chemical calculations like Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the potential energy surface of dipeptides. nih.govnih.govlu.se These calculations can identify stable low-energy conformers and the energy barriers between them. acs.orgacs.org Studies on model dipeptides, such as the alanine (B10760859) dipeptide, have identified several key stable conformations. acs.orgresearchgate.netrutgers.edu These conformers are often stabilized by intramolecular hydrogen bonds, which form ring-like structures. researchgate.net Common conformations include:

C7eq: A seven-membered ring stabilized by a hydrogen bond, often the global minimum energy structure in the gas phase. researchgate.net

C5: A five-membered ring structure, typically higher in energy than the C7 conformer. researchgate.net

β2: A more extended conformation. acs.org

αL: A left-handed helical conformation. acs.org

The relative stability of these conformers can be influenced by the specific amino acid side chains and the surrounding environment (gas phase vs. solution). nih.govnih.govrutgers.edu A DFT study on N-acetyl-L-leucine-N'-methylamide, a close analog, revealed 43 different stable conformations in the gas phase, highlighting the complexity of the dipeptide conformational landscape. nih.gov

| Conformer | Typical φ Angle Range | Typical ψ Angle Range | Key Stabilizing Feature |

| C7eq | -180° to -60° | +45° to +180° | Intramolecular H-bond forming a 7-membered ring. acs.orgresearchgate.net |

| C5 | -180° to -60° | +45° to +180° | Intramolecular H-bond forming a 5-membered ring. acs.orgresearchgate.net |

| C7ax | Left bottom of plot | Left bottom of plot | Axial Cβ group in a 7-membered ring structure. acs.org |

| β2 | Extended region | Extended region | Extended backbone, minimal intramolecular H-bonding. acs.org |

| αL | Positive φ region | Expected helical region | Left-handed α-helical turn. acs.org |

Influence of N-Acetylation on Dipeptide Backbone Flexibility and Rotational Isomerism

The N-terminal acetylation of a peptide, as seen in this compound, has a significant impact on its conformational properties and dynamics. The introduction of the acetyl group (CH₃CO-) in place of a protonated amino group (-NH₃⁺) alters the electronic and steric characteristics of the N-terminus.

One of the primary effects of N-acetylation is its influence on hydrogen bonding potential and the stabilization of specific secondary structures. nih.gov The acetyl carbonyl oxygen can act as a hydrogen bond acceptor, while the amide proton of the first peptide bond remains a donor. This modification can stabilize local structures, such as α-helical turns, by providing an additional hydrogen bond acceptor site for main-chain NH groups. nih.gov Furthermore, studies comparing N-acetylated amino acids to their non-substituted counterparts have shown that intramolecular hydrogen bonds in the N-acetylated forms are generally stronger. nih.gov

Mechanistic Studies of Enzymatic Interactions

Investigation of N-Acetylglycyl-L-leucine as a Substrate for Biocatalysts

The interaction of this compound with a range of biocatalysts, including thermostable aminoacylases and proteolytic enzymes, has been a subject of scientific inquiry.

While specific studies on the interaction of this compound with thermostable aminoacylases from Bacillus thermoglucosidius are not extensively detailed in the provided search results, the broader family of aminoacylases is known for its role in the deacetylation of N-acyl-amino acids. There are three main types of aminoacylases. Aminoacylase 1 (AA1) primarily deacetylates neutral aliphatic N-acyl-α-amino acids. Aminoacylase 2 (AA2), or aspartoacylase, shows strict specificity for Nα-acetyl-l-aspartate. Aminoacylase 3 (AA3) has a preference for deacetylating Nα-acetylated aromatic amino acids. nih.gov The synthetic potential of these enzymes makes them promising for various applications.

This compound's interaction with proteolytic enzymes like α-chymotrypsin has been explored. α-Chymotrypsin, a serine protease, is known to selectively catalyze the hydrolysis of peptide bonds, particularly on the C-terminal side of amino acids with large hydrophobic side chains such as tyrosine, phenylalanine, tryptophan, and leucine (B10760876). mdpi.comsigmaaldrich.com The hydrophobicity of a substrate can influence its interaction with α-chymotrypsin due to the hydrophobic nature of the enzyme's active site. mdpi.com Studies have shown that substrates with greater hydrophobicity can exhibit higher specificity for chymotrypsin (B1334515). mdpi.com

Elucidation of Kinetic Parameters for Enzymatic Transformations Involving this compound

The kinetic parameters of enzymatic reactions provide crucial information about the efficiency and mechanism of catalysis. For instance, the hydrolysis of various substrates by bovine chymotrypsin has been analyzed to determine kinetic constants such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For one particular substrate, succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, the Km was found to be 0.043 mM and the kcat was 45 s⁻¹. bohrium.com While specific kinetic data for this compound with the enzymes mentioned were not available in the search results, the general principles of Michaelis-Menten kinetics are applicable to its enzymatic transformations. mdpi.com

Stereospecificity and Enantiomeric Recognition in Enzyme-Catalyzed Reactions

Enzymes often exhibit a high degree of stereospecificity, meaning they preferentially act on one enantiomer (stereoisomer) of a substrate over another. The interaction of α-chymotrypsin with substrates demonstrates this principle. The enzyme's active site is thought to have a three-locus model that accounts for the relationship between substrate specificity and stereospecificity. nih.gov For example, with N-acetyl amino acid esters, the L-enantiomers are generally hydrolyzed faster than the D-enantiomers as the size of the amino acid side chain increases. nih.gov

Biochemical Pathways for Deacetylation and Hydrolysis of this compound

The deacetylation and hydrolysis of N-acetylated amino acids and peptides are important biochemical processes. N-acetylated amino acids can be formed through the action of N-acetyltransferases or from the breakdown of N-acetylated proteins by hydrolases. hmdb.ca The deacetylation of this compound would release acetate (B1210297) and glycyl-L-leucine. Subsequently, the dipeptide glycyl-L-leucine can be hydrolyzed by dipeptidases into its constituent amino acids, glycine (B1666218) and L-leucine. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations (e.g., Ab Initio and Density Functional Theory) for Electronic Structure and Energetics

Quantum mechanical (QM) methods are employed to study the electronic structure and energy of N-Acetylglycyl-L-leucine, providing a fundamental understanding of its chemical properties. Techniques like Ab Initio and Density Functional Theory (DFT) are used to model the molecule's behavior with high accuracy.

DFT studies on similar N-acetylated amino acid derivatives have been performed to determine their geometry-optimized structures and compute vibrational spectra. researchgate.net For instance, a theoretical analysis of a related model dipeptide, N-acetyl-L-leucine-N'-methylamide, using DFT at the B3LYP/6-31G(d) level of theory, identified numerous distinct conformations in the gas phase. nih.gov Such calculations are crucial for understanding the intrinsic conformational preferences of the peptide backbone and side chains, dictated by intramolecular hydrogen bonding and steric effects.

The energetics of the molecule, including the relative energies of different conformers, are calculated to predict the most stable structures. For example, in studies of glycine (B1666218) dimers, QM methods have shown that the relative stability of different conformers can depend significantly on the environment (gas phase vs. aqueous solution). mdpi.com These calculations also provide information on electronic properties such as the distribution of electron density, which is key to understanding chemical reactivity and intermolecular interactions. conicet.gov.ar The gas-phase hydrogen abstraction reaction from leucine (B10760876) has been studied using DFT, modeling reaction profiles and calculating rate coefficients, which demonstrates the power of these methods to investigate chemical reactivity. scielo.org.mx

Table 1: Overview of Quantum Mechanical Methods in Dipeptide Analysis

| Method | Basis Set | Key Outputs | Application Example |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d) | Optimized molecular geometry, Relative conformational energies, Vibrational frequencies | Determining the 43 different stable conformers of N-acetyl-L-leucine-N'-methylamide in the gas phase. nih.gov |

| Hartree-Fock (HF) | 6-311++(d,p) | Electronic energy, Molecular orbital shapes | Calculating ionization constants and electronic chemical potential for N-substituted amino acid derivatives. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to explore the conformational landscapes and dynamic behavior of this compound over time. By simulating the atomic motions of the dipeptide and its surrounding environment (typically water), MD provides a detailed picture of its flexibility, conformational transitions, and interactions.

While specific MD studies on this compound are not prominent, the methodology is widely applied to peptides and their biological targets. For example, accelerated molecular dynamics simulations have been performed on the leucine transporter (LeuT), a bacterial homolog of neurotransmitter transporters, to sample its plausible conformational states during the substrate transport cycle. nih.gov These simulations reveal how the transporter changes shape and how the presence of sodium ions and the leucine substrate influences these changes. nih.govanu.edu.au

For this compound itself, an MD simulation would reveal the accessible conformations of its backbone (defined by φ and ψ dihedral angles) and the L-leucine side chain. It would also characterize the dynamics of its interaction with solvent molecules, highlighting how water molecules form hydrogen bonds and influence the peptide's structure. The resulting trajectory can be analyzed to identify the most populated conformational states and the energetic barriers between them, providing a comprehensive understanding of the molecule's dynamic nature.

Table 2: Key Insights from Molecular Dynamics Simulations

| Parameter Analyzed | Information Gained | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Structural stability and conformational changes over time. | Assesses the flexibility of the dipeptide backbone and side chain. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms or residues. | Identifies which parts of the molecule are more rigid or more flexible. |

| Dihedral Angle Analysis (φ, ψ) | Conformational preferences of the peptide backbone. | Maps the accessible conformational space (e.g., α-helix, β-sheet regions). nih.gov |

Computational Docking Studies of this compound with Enzyme Active Sites

Computational docking is a modeling technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of biological function.

Docking studies can be used to hypothesize how this compound might interact with the active site of an enzyme. The process involves placing the dipeptide in various positions and orientations within the enzyme's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. mdpi.com For instance, docking studies on novel peptides with the angiotensin-converting enzyme (ACE) have been used to explain their inhibitory activity. mdpi.com These studies show how peptides can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key residues in the ACE active site, such as the catalytic zinc ion. mdpi.com

Similarly, docking this compound into an enzyme active site would identify key interactions that stabilize the complex. The acetylated N-terminus, the peptide bond, and the L-leucine side chain could all participate in specific interactions. For example, studies on acetylcholinesterase (AChE) inhibitors reveal that ligands can bind to a catalytic triad (B1167595) and a peripheral anionic site within a deep gorge, stabilized by hydrogen bonds and π-stacking interactions. nih.gov Such an analysis for this compound could guide the design of new enzyme inhibitors or probes.

Table 3: Example of Docking Analysis Output

| Interaction Type | Potential Interacting Group on this compound | Example Enzyme Active Site Residue |

|---|---|---|

| Hydrogen Bond | Carbonyl oxygen, Amide hydrogen | Serine, Histidine, Glutamate nih.gov |

| Hydrophobic Interaction | Leucine isobutyl side chain | Valine, Leucine, Isoleucine nih.gov |

Prediction of Spectroscopic Signatures and Conformational Preferences through Computational Models

Computational models, particularly those based on quantum mechanics, are highly effective at predicting spectroscopic signatures for molecules like this compound. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. A study on N-acetyl-L-leucine-N'-methylamide compared theoretical results with experimental IR and NMR data to analyze conformational preferences. nih.gov By calculating the vibrational modes for different low-energy conformers, specific spectral features can be assigned to particular structural elements, such as the amide I and II bands or C-H stretching modes.

Furthermore, computational methods can predict other spectroscopic properties. For this compound, predicted Collision Cross Section (CCS) values have been calculated for various adducts. uni.lu CCS is a measure of an ion's size and shape in the gas phase, determined by ion mobility-mass spectrometry. The predicted CCS values for protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) ions help in the identification of the compound in complex biological samples. uni.lu

Table 4: Predicted Spectroscopic Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 231.13394 | 155.0 |

| [M+Na]⁺ | 253.11588 | 158.1 |

| [M-H]⁻ | 229.11938 | 153.4 |

| [M+NH₄]⁺ | 248.16048 | 171.1 |

Data sourced from PubChem CID 7010527, calculated using CCSbase. uni.lu

In Silico Analysis of Dipeptide Interactions with Biological Transporters and Receptors

In silico analysis plays a crucial role in understanding how dipeptides and related molecules interact with and are transported by biological transporters and receptors. Computational chemistry can rationalize experimental findings by analyzing the physicochemical properties that govern these interactions.

A key example is the study of how N-acetylation of L-leucine alters its transport mechanism. nih.gov L-leucine is primarily transported by the high-affinity L-type Amino Acid Transporter (LAT1). nih.govresearchgate.net In silico analysis of physicochemical properties revealed that N-acetylation has a profound impact, changing the molecule's charge distribution and other characteristics. biorxiv.org This modification prevents N-acetyl-L-leucine from being transported by LAT1 or the peptide transporter PepT1. researchgate.net

Instead, computational and experimental data show that N-acetyl-L-leucine becomes a substrate for different carriers: the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.govnih.gov At physiological pH, N-acetyl-L-leucine exists primarily as an anion, which is recognized by these transporters. nih.govbiorxiv.org This "transporter switching" is a significant finding, as it demonstrates how a simple chemical modification, understood through in silico analysis, can fundamentally change the biological pathway of a molecule, impacting its absorption and distribution. nih.gov

Table 5: Transporter Specificity of L-leucine vs. N-acetyl-L-leucine

| Compound | Primary Transporter(s) | Rationale for Specificity |

|---|---|---|

| L-leucine | L-type Amino Acid Transporter 1 (LAT1) | Zwitterionic nature at physiological pH is recognized by the amino acid transporter. nih.govresearchgate.net |

Advanced Research Perspectives and Future Directions in Peptide Science

Exploration of N-Acetylglycyl-L-leucine as a Model System for Peptide Folding and Recognition

The study of how proteins achieve their specific three-dimensional structures is a cornerstone of biochemistry. Small peptides like this compound are invaluable as model systems to dissect the fundamental forces and conformational preferences that govern the folding process. By using simplified models, researchers can perform detailed computational and experimental analyses that would be prohibitively complex for a full-sized protein.

Conformational energy calculations on N-acetylated dipeptide amides have shown that inter-residue interactions and hydration play a critical role in determining their structural properties. nih.gov The N-acetyl group allows the molecule to more closely represent a segment of a protein, making it a superior model for studying local, sequence-specific folding events. The combination of the conformationally flexible glycine (B1666218) and the sterically demanding leucine (B10760876) in this compound allows for the investigation of how different side-chain properties influence the adoption of secondary structures like β-turns. Computational studies, such as those using the Empirical Conformational Energy Program for Peptides (ECEPP), help to identify low-energy conformations and predict the probability of forming specific structural motifs. acs.org These theoretical models can then be validated against experimental data from techniques like NMR spectroscopy.

The study of such model dipeptides contributes to understanding two fundamental issues: the intrinsic conformational preferences of amino acids and the nature of side chain/backbone interactions. acs.org For instance, N-terminal acetylation can significantly alter the conformational landscape, with studies on the peptide KFE8 and its acetylated counterpart, AcKFE8, revealing that acetylation can lead to different β-sheet structural alignments. nih.gov This highlights how a seemingly minor modification can have profound effects on supramolecular assembly.

Table 1: Theoretical Low-Energy Conformations of a Model Dipeptide

| Conformational State | Backbone Dihedral Angles (Φ, Ψ) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| Extended β-strand | ~(-135°, +135°) | 0.0 | Minimal steric hindrance |

| Polyproline II (PPII) | ~(-75°, +145°) | 0.5 - 1.5 | Hydration, solvent interactions |

| β-turn (Type I) | i+1: (-60°, -30°), i+2: (-90°, 0°) | 1.0 - 2.5 | Intramolecular hydrogen bonding |

| Helical (αR) | ~(-60°, -45°) | 2.0 - 3.5 | Local hydrogen bonding |

Note: This table represents generalized data for model dipeptides to illustrate the types of conformations studied. Specific values for this compound would require dedicated computational analysis.

Rational Design and Synthesis of N-Acylated Dipeptide Analogs for Mechanistic Probes

Rational design in peptide science involves the targeted modification of a peptide's structure to create analogs with specific properties, often to probe biological mechanisms or to develop new therapeutics. nih.govfrontiersin.org this compound serves as an excellent scaffold for such design. By systematically altering its structure, scientists can investigate structure-activity relationships (SAR) and gain insights into molecular interactions. researchgate.net

The synthesis of these analogs typically employs solid-phase peptide synthesis (SPPS), where the peptide is built sequentially on a resin support. arkat-usa.org The N-terminal acetylation is usually performed as a final step on the resin using reagents like acetic anhydride (B1165640). nih.govwpmucdn.com Key strategies for designing analogs of this compound include:

Acyl Group Modification: Replacing the acetyl group with other acyl chains (e.g., propionyl, benzoyl) to probe the effects of size, hydrophobicity, and electronic properties at the N-terminus.

Amino Acid Substitution: Replacing glycine or leucine with natural or unnatural amino acids to study the role of side-chain size, charge, and polarity. For example, replacing L-leucine with L-valine or L-isoleucine could fine-tune steric interactions.

Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation or the incorporation of aza-amino acids, can constrain the peptide's conformation and enhance its stability. mdpi.com

These rationally designed analogs can be used as mechanistic probes to understand enzyme specificity, receptor binding, and protein-protein interactions. nih.gov For instance, an analog could be designed to fit into an enzyme's active site and report on the local environment through an incorporated spectroscopic label.

Table 2: Examples of Designed N-Acylated Dipeptide Analogs and Their Applications

| Analog Name | Structural Modification | Rationale for Design | Potential Application |

| N-Propionylglycyl-L-leucine | Acetyl group replaced with propionyl | Investigate effect of N-acyl chain length on binding affinity | Mechanistic probe for enzyme active sites |

| N-Acetylglycyl-L-norleucine | Leucine replaced with norleucine | Remove side-chain branching to probe steric requirements | Structure-activity relationship (SAR) studies |

| N-Acetyl(azaGlycyl)-L-leucine | Glycine α-carbon replaced with nitrogen | Induce specific backbone dihedral angle preferences | Conformational probe for β-turn formation |

| This compound-amide | C-terminal carboxyl converted to amide | Neutralize C-terminal charge to mimic internal peptide bond | Model for internal protein segments |

Development of Novel Analytical Probes and Bioconjugates Incorporating this compound

The core structure of this compound can be incorporated into larger molecular constructs to create analytical probes and bioconjugates for a wide range of applications in diagnostics and drug delivery. biosynth.comnih.gov

Analytical Probes: By attaching a reporter molecule, such as a fluorophore, to the dipeptide, a novel analytical probe can be created. nih.gov The design of such probes often involves integrating an organic fluorophore with a specific peptide sequence. nih.govrsc.org The interaction of the peptide moiety with a biological target can induce a change in the fluorophore's properties (e.g., intensity, wavelength), allowing for detection and quantification. For example, a fluorescently labeled this compound analog could be designed to bind to a specific enzyme, with binding events leading to a measurable fluorescence signal. rsc.org

Bioconjugates: Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined or enhanced properties. bionordika.fi this compound can be conjugated to various entities, including:

Drugs: Attaching the dipeptide to a drug molecule can improve its solubility, stability, or targeting capabilities. Peptide-drug conjugates can be designed for more targeted delivery, reducing systemic toxicity. biosynth.com

Nanoparticles: Functionalizing nanoparticles with peptides can create platforms for targeted drug delivery, medical imaging, and biosensing. researchgate.net

Proteins: Conjugating the dipeptide to a larger protein can be used to modify the protein's properties or to introduce a specific recognition motif.

The chemical reactions used for bioconjugation must be efficient and selective. Common methods include amide bond formation, thiol-maleimide coupling, and "click chemistry" reactions. bionordika.fi An analog of this compound could be synthesized with a terminal cysteine residue to enable site-specific conjugation via its thiol group. nih.gov

Table 3: Potential Bioconjugates of this compound and Their Uses

| Conjugate Type | Attached Moiety | Conjugation Chemistry | Potential Application |

| Fluorescent Probe | Fluorescein | Amide coupling via a linker | Enzyme activity assays |

| Drug Conjugate | Doxorubicin | Thiol-maleimide (requires Cys analog) | Targeted cancer therapy |

| Nanoparticle System | Gold Nanoparticle | Thiol-Au interaction | Biosensing and imaging |

| Protein Hybrid | Albumin | Activated ester chemistry | Extending in-vivo half-life of the peptide |

Applications of this compound in Bio-orthogonal Chemistry and Peptide Engineering

The fields of bio-orthogonal chemistry and peptide engineering represent the cutting edge of peptide science, enabling the manipulation and study of biological systems with unprecedented precision.

Bio-orthogonal Chemistry: This field involves chemical reactions that can be performed within a living system without interfering with native biochemical processes. kinxcdn.comresearchgate.net To apply this compound in this context, an analog would be synthesized containing a "bio-orthogonal handle," such as an azide (B81097) or a terminal alkyne. This chemically inert but reactive group allows the dipeptide to be selectively "clicked" onto a target molecule that has been modified with a complementary handle. researchgate.net This strategy is revolutionary for applications such as:

In Vivo Imaging: A dipeptide with an alkyne handle could be administered to a cell culture or organism, where it might be processed by a specific enzyme. A fluorescent probe with an azide handle could then be added, which would covalently attach only to the processed dipeptide, allowing its location and concentration to be visualized. nih.gov

Target Identification: Bio-orthogonal handles can be used to label binding partners of the dipeptide within a complex cellular lysate.

Peptide Engineering: This discipline focuses on designing and modifying peptides to create novel functions or enhance existing properties. The N-acetylation of the glycyl-leucine dipeptide is itself a simple act of peptide engineering, as it significantly increases the peptide's resistance to degradation by exopeptidases. nih.gov By incorporating this compound or its rationally designed analogs into larger peptide sequences, scientists can:

Stabilize Secondary Structures: The dipeptide can be used to cap the N-terminus of an alpha-helix, preventing the helix from fraying and increasing its stability.

Induce Specific Folds: The inherent conformational preferences of the dipeptide can be used to introduce specific turns or kinks in a longer peptide chain.

Create Novel Biomaterials: N-acetylated peptides can spontaneously self-assemble into well-ordered nanostructures like fibers and hydrogels, providing a bottom-up approach to creating advanced biomaterials. researchgate.net

Table 4: Bio-orthogonal Reactions for Peptide Engineering

| Bio-orthogonal Handle 1 | Bio-orthogonal Handle 2 | Reaction Name | Application Example |

| Azide (-N₃) | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attaching a PEG polymer to an azide-modified dipeptide to improve solubility. |

| Azide (-N₃) | Strained Cyclooctyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | In-cell labeling of a dipeptide analog without the need for a toxic copper catalyst. researchgate.net |

| Tetrazine | Trans-cyclooctene | Inverse Electron Demand Diels-Alder | Rapidly conjugating an imaging agent to a dipeptide probe in vivo. |

| Thiol (-SH) | Maleimide | Thiol-Maleimide Addition | Site-specific attachment of a dipeptide to a cysteine residue on a target protein. |

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-Acetylglycyl-L-leucine in laboratory settings?

Answer:

- Synthesis : Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The acetyl group is introduced via acetylation of the N-terminal glycine residue using acetic anhydride in a basic medium. Leucine is coupled using carbodiimide crosslinkers (e.g., EDC/HOBt) to ensure minimal racemization .

- Characterization : Confirm structure via:

- NMR : Analyze and spectra for backbone amide protons (δ 7.8–8.2 ppm) and acetyl methyl groups (δ 1.9–2.1 ppm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (e.g., [M+H] peak at m/z 260.29) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 214 nm) to assess purity (>95%) using a C18 column and gradient elution .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

Answer:

- Purity Assessment :

- Stability Testing :

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pharmacokinetics of this compound in preclinical models?

Answer:

- In Vivo Studies :

- Analytical Workflow :

Q. What strategies can resolve discrepancies in thermodynamic data for this compound across studies?

Answer:

Q. What safety protocols are essential for handling this compound in laboratory environments?

Answer:

Q. How can researchers optimize molecular dynamics (MD) simulations to study this compound's interactions with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.